molecular formula C25H32N4O2 B11358284 2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11358284
M. Wt: 420.5 g/mol
InChI Key: REPFBYAHNWTSRM-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a piperidine moiety, a benzodiazole ring, and a phenoxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Properties

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C25H32N4O2/c1-3-12-29-23-11-10-20(26-25(30)18-31-21-9-7-8-19(2)15-21)16-22(23)27-24(29)17-28-13-5-4-6-14-28/h7-11,15-16H,3-6,12-14,17-18H2,1-2H3,(H,26,30)

InChI Key

REPFBYAHNWTSRM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CN4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring, followed by the introduction of the piperidine moiety and the phenoxy group. Common synthetic routes include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives and coupling agents to attach the piperidine ring to the benzodiazole core.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, using phenol derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Phenol derivatives, halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine moieties, such as piperine and evodiamine.

    Benzodiazole Derivatives: Compounds with benzodiazole rings, such as benzimidazole and benzothiazole.

    Phenoxy Derivatives: Compounds with phenoxy groups, such as phenoxyacetic acid and phenoxyethanol.

Uniqueness

2-(3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its combination of a piperidine moiety, a benzodiazole ring, and a phenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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